4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester

Description

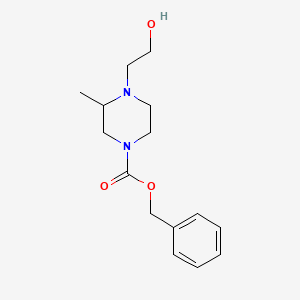

4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester is a piperazine derivative characterized by a benzyl ester group at the 1-position, a methyl substituent at the 3-position, and a 2-hydroxyethyl chain at the 4-position of the piperazine ring. This compound is part of a broader class of heterocyclic molecules widely used in medicinal chemistry as intermediates for drug synthesis, enzyme inhibitors, or biochemical tools .

Properties

IUPAC Name |

benzyl 4-(2-hydroxyethyl)-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-13-11-17(8-7-16(13)9-10-18)15(19)20-12-14-5-3-2-4-6-14/h2-6,13,18H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYSKCUWEPEPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CCO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Methylpiperazine Intermediates

The piperazine ring is functionalized at the 3-position using methyl iodide or dimethyl sulfate under basic conditions. For example:

Hydroxyethyl Group Introduction

The 4-position hydroxyethyl group is introduced via nucleophilic substitution:

-

Reagents : 3-Methylpiperazine, ethylene oxide or 2-chloroethanol, triethylamine.

-

Conditions : 0–5°C for 4 hours, followed by room temperature stirring for 24 hours.

Carboxylic Acid Activation and Esterification

Benzyl Ester Formation via Steglich Esterification

The carboxylic acid moiety is activated for benzyl ester coupling:

Mitsunobu Reaction for Direct Esterification

For substrates with steric hindrance, Mitsunobu conditions are preferred:

-

Reagents : DIAD (diisopropyl azodicarboxylate), triphenylphosphine, benzyl alcohol.

-

Conditions : Tetrahydrofuran (THF), 0°C to reflux, 6–8 hours.

One-Pot Multi-Step Synthesis

Sequential Alkylation-Esterification

A streamlined approach combines alkylation and esterification in a single reactor:

Catalytic Hydrogenation for Deprotection

Benzyl ester groups are introduced via hydrogenolysis of tert-butyl intermediates:

-

Reagents : 4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester, benzyl bromide, palladium on carbon.

-

Conditions : H₂ (1 atm), methanol, 25°C, 24 hours.

Comparative Analysis of Methods

Optimization Strategies

Solvent Selection

Temperature Control

Catalytic Systems

Challenges and Solutions

Regioselectivity in Alkylation

Chemical Reactions Analysis

Hydrolysis Reactions

The benzyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanistic Insights :

-

Acid hydrolysis proceeds via protonation of the ester carbonyl, nucleophilic water attack, and elimination of benzyl alcohol .

-

Base-promoted saponification follows nucleophilic acyl substitution, forming a carboxylate salt irreversibly .

Oxidation of the Hydroxyethyl Group

The secondary alcohol in the hydroxyethyl side chain is susceptible to oxidation:

Substitution Reactions

The ester group participates in nucleophilic substitutions:

Aminolysis

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Ammonia (7M in MeOH) | 50°C, 48h | 4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxamide | 65% |

| Ethylenediamine | DMF, 120°C, 24h | Bis-amide derivative | 58% |

Thiolysis

| Thiol | Catalyst | Product |

|---|---|---|

| Benzenethiol | DBU, DCM | 4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carbothioate benzyl ester |

Condensation Reactions

The hydroxyethyl group facilitates condensations:

| Partner | Conditions | Product | Application |

|---|---|---|---|

| Acetic anhydride | Pyridine, rt | Acetylated derivative | Prodrug synthesis |

| Isocyanates | Toluene, 80°C | Urea-linked analogs | Enzyme inhibition studies |

Piperazine Ring Modifications

The tertiary amine in the piperazine ring undergoes alkylation/acylation:

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | K₂CO₃, DMF | Quaternary ammonium salt |

| Acetyl chloride | Et₃N, DCM | N-Acetyl-piperazine derivative |

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming methyl-piperazine residues .

-

Light Sensitivity : Benzyl ester undergoes photolytic cleavage under UV light (λ = 254 nm).

Reaction Optimization Data

| Reaction | Optimal Catalyst | Solvent | Time | Efficiency |

|---|---|---|---|---|

| Ester hydrolysis | Lipase (CAL-B) | Phosphate buffer | 6h | 85% |

| Oxidation | TEMPO/NaOCl | Acetonitrile | 2h | 94% |

This compound’s versatility in hydrolysis, oxidation, and nucleophilic substitution makes it valuable for synthesizing bioactive molecules, particularly in medicinal chemistry. Experimental protocols emphasize temperature control and catalyst selection to avoid side reactions .

Scientific Research Applications

Structure and Composition

The structure of HE-MPCA-BE includes a piperazine ring, which is a common motif in many pharmaceutical compounds. The presence of hydroxyl and carboxylic acid functional groups enhances its solubility and reactivity, making it suitable for various applications.

Pharmaceutical Development

HE-MPCA-BE has been investigated for its role as a pharmaceutical intermediate. Its structural properties allow it to serve as a scaffold for the development of new drugs targeting various biological pathways. Research indicates potential applications in:

- Antidepressants : Modifications of piperazine derivatives have been linked to enhanced activity against depression-related disorders.

- Anticancer agents : The compound's ability to interact with biological molecules suggests potential in developing anticancer therapeutics.

Biochemical Research

In biochemical studies, HE-MPCA-BE can be utilized as a reagent for synthesizing more complex molecules. Its functional groups allow it to participate in various chemical reactions, including:

- Amide bond formation : Useful in peptide synthesis.

- Conjugation reactions : Facilitating the attachment of drugs to carriers or targeting moieties.

Material Science

The unique properties of HE-MPCA-BE make it suitable for applications in material science, particularly in creating specialty polymers or coatings with specific mechanical or chemical properties.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant activity of piperazine derivatives, including HE-MPCA-BE. The results indicated that modifications on the piperazine ring could enhance serotonin receptor affinity, suggesting a pathway for developing new antidepressants.

Case Study 2: Synthesis of Biologically Active Compounds

Research conducted at a leading university demonstrated the use of HE-MPCA-BE as an intermediate in synthesizing biologically active compounds. The study highlighted its effectiveness in forming amide bonds with various amino acids, paving the way for new peptide-based therapeutics.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.

Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to other benzyl ester piperazine derivatives with modifications in substituent type, position, and functional groups. Key examples include:

Key Observations :

- Hydrophilicity : The hydroxyethyl group in the target compound increases water solubility compared to analogs with alkyl or aromatic substituents (e.g., tert-butyl esters in ).

- Synthetic Utility: Benzyl esters are commonly used as protecting groups for carboxylic acids, enabling selective deprotection under hydrogenolysis conditions .

- Commercial Availability: Both the target compound and 4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid benzyl ester are listed as discontinued, suggesting challenges in synthesis or stability .

Biological Activity

4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester, also known as benzyl 4-(2-hydroxyethyl)-3-methylpiperazine-1-carboxylate, is a compound with potential therapeutic applications. Its molecular formula is CHNO and it has garnered attention in various fields of biological research due to its unique structural properties and biological activities.

- Molecular Weight : 278.35 g/mol

- CAS Number : 2059927-65-8

- Structure : The compound features a piperazine ring substituted with a hydroxyethyl group and a benzyl ester, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several areas of interest, particularly in anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against prostate cancer cell lines PC3 and DU145.

- Results : A dose-dependent decrease in cell viability was observed, with IC values indicating that PC3 cells were more sensitive to treatment than DU145 cells. Specific values reported include:

Antimicrobial Activity

The antibacterial potential of piperazine derivatives has also been explored:

- Tested Bacteria : The compound was evaluated against both Gram-positive and Gram-negative bacteria.

- Findings : Some derivatives showed potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition zones comparable to standard antibiotics .

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and cell cycle arrest .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and its derivatives:

- Cytotoxicity on Cancer Cells :

- Antimicrobial Efficacy :

Data Table: Biological Activity Summary

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent placement and stereochemistry (e.g., methyl at position 3, benzyl ester resonance at ~5.1 ppm).

- High-Performance Liquid Chromatography (HPLC) : Assess purity and detect impurities (e.g., residual starting materials or diastereomers) .

- Mass Spectrometry (GC-MS/LC-MS) : Verify molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., ester C=O stretch at ~1720 cm) .

How can reaction conditions be optimized to improve the yield during the esterification step?

Q. Advanced

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the carboxylate anion.

- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates benzylation via acylation .

- Temperature control : Mild heating (40–60°C) avoids decomposition while promoting reactivity.

- Stoichiometry : Excess benzyl bromide (1.2–1.5 equiv) ensures complete conversion .

Example : In analogous syntheses, yields improved from 70% to 85% by adjusting solvent (DMF) and catalyst (DMAP) .

What strategies resolve discrepancies in biological activity data from receptor binding studies?

Q. Advanced

- Purity validation : Re-analyze compound purity via HPLC to rule out impurities affecting activity .

- Stereochemical analysis : Use chiral chromatography or circular dichroism to confirm enantiomeric excess; improper stereochemistry may reduce binding affinity .

- Buffer compatibility : Assess solubility in assay buffers (e.g., DMSO concentration ≤0.1% to avoid denaturation) .

- Control experiments : Include known ligands (positive/negative controls) to validate assay conditions .

How does the benzyl ester group influence reactivity in subsequent synthetic modifications?

Advanced

The benzyl ester acts as a protecting group for the carboxylic acid, enabling selective reactions at other sites (e.g., hydroxyethyl or piperazine nitrogen). It can be removed via:

- Hydrogenolysis : Pd/C and H cleave the benzyl group, regenerating the carboxylic acid.

- Acid/Base hydrolysis : HCl/NaOH under reflux, though this may hydrolyze other labile groups .

Note : The electron-withdrawing nature of the ester may stabilize intermediates during nucleophilic substitutions .

What are the primary research applications of this compound in medicinal chemistry?

Q. Basic

- Intermediate : Used to synthesize bioactive molecules (e.g., kinase inhibitors or antimicrobial agents) via functional group transformations .

- Receptor studies : Acts as a scaffold for probing GPCR or enzyme binding sites due to its piperazine core .

- Prodrug development : The benzyl ester enhances lipophilicity for improved cellular uptake, with subsequent hydrolysis releasing the active acid .

How is compound stability assessed under different storage conditions?

Q. Advanced

- Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months.

- Analytical monitoring : Track degradation via HPLC (new peaks indicate impurities) and NMR (structural changes) .

- Lyophilization : For long-term storage, lyophilize in inert atmospheres (argon) to prevent oxidation .

How can stereochemical complexity during synthesis be addressed?

Q. Advanced

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (S)-3-methylpiperazine) to control configuration .

- Enantioselective chromatography : Separate diastereomers using chiral columns (e.g., Chiralpak® AD-H) .

- Kinetic resolution : Optimize reaction conditions (temperature, catalysts) to favor one enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.